REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.[C:12]([O-])([O-])=[O:13].[K+].[K+].[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[CH2:19][SH:20].[CH3:25][S:26]([CH3:28])=[O:27]>>[CH2:23]([O:22][C:18]([C:19]1[S:20][C:2]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=2[CH:4]=1)=[O:21])[CH3:24].[CH2:23]([O:22][C:18](=[O:21])[CH2:25][S:26]([C:3]1[CH:6]=[C:7]([O:10][CH3:11])[C:8]([O:13][CH3:12])=[CH:9][C:2]=1[F:1])([OH:27])[CH3:28])[CH3:24] |f:1.2.3|
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
17.07 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OCC
|
Name
|
ice HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred at 50° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
twofold extracted with AcOEt
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CS(C)(O)C1=C(C=C(C(=C1)OC)OC)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |